molecular formula C10H18O B14364478 4-tert-Butylcyclohex-3-en-1-ol CAS No. 90974-67-7

4-tert-Butylcyclohex-3-en-1-ol

Cat. No.: B14364478
CAS No.: 90974-67-7
M. Wt: 154.25 g/mol
InChI Key: XPZHXNCXIFFPLH-UHFFFAOYSA-N
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Description

4-tert-Butylcyclohex-3-en-1-ol is a substituted allylic alcohol featuring a cyclohexene (B86901) ring. The presence of a bulky tert-butyl group and a hydroxyl group on the unsaturated six-membered ring imparts specific stereochemical properties and reactivity, making it a subject of interest in synthetic and mechanistic studies. Its structure combines the key functionalities of an allylic alcohol with the conformational constraints of a substituted cyclohexane (B81311) system.

Chemical Properties of this compound
PropertyValueSource
Molecular FormulaC10H18O nih.gov
Molecular Weight154.25 g/mol nih.gov
IUPAC NameThis compound nih.gov
CAS Number90974-67-7 nih.gov
Canonical SMILESCC(C)(C)C1=CCC(CC1)O nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90974-67-7

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

4-tert-butylcyclohex-3-en-1-ol

InChI

InChI=1S/C10H18O/c1-10(2,3)8-4-6-9(11)7-5-8/h4,9,11H,5-7H2,1-3H3

InChI Key

XPZHXNCXIFFPLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CCC(CC1)O

Origin of Product

United States

Synthetic Methodologies for 4 Tert Butylcyclohex 3 En 1 Ol and Its Stereoisomers

Direct Synthesis Approaches

Direct synthesis methods provide access to the 4-tert-butylcyclohex-3-en-1-ol scaffold through various chemical transformations, including reductions, rearrangements, and functional group interconversions.

Reduction Strategies of Unsaturated Ketones and Enones

A primary route to this compound involves the reduction of the corresponding α,β-unsaturated ketone, 4-tert-butylcyclohex-3-en-1-one. This transformation can be accomplished using a variety of reducing agents and catalytic systems, each offering different levels of selectivity.

The Meerwein-Ponndorf-Verley (MPV) reduction is a notable method for its chemoselectivity in reducing aldehydes and ketones, particularly unsaturated ones, without affecting the carbon-carbon double bond. benthamdirect.com This reaction typically employs a metal alkoxide catalyst, such as aluminum isopropoxide or zirconium isopropoxide, with a secondary alcohol like 2-propanol serving as the hydride donor. benthamdirect.comnih.gov The reaction proceeds through a six-membered transition state, where a hydride is transferred from the alcohol to the ketone. nih.gov Heterogeneous catalysts, including metal oxides like magnesium oxide and zirconia, as well as zeolites, have been developed to facilitate easier separation and catalyst recycling. benthamdirect.comtandfonline.com

Catalytic transfer hydrogenation (CTH) offers another effective reduction strategy. akjournals.commdpi.com This method utilizes a hydrogen donor, often a secondary alcohol, in the presence of a metal catalyst. akjournals.comakjournals.com For instance, the CTH of 4-tert-butylcyclohexanone (B146137) using secondary alcohols as hydrogen donors over magnesium oxide has been shown to be highly diastereoselective. akjournals.comakjournals.com

Metal hydrides are also commonly employed for the reduction of cyclohexenones. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can selectively reduce the carbonyl group in the presence of the alkene. tamu.edu More sterically hindered reagents like lithium tri-sec-butylborohydride (L-Selectride) can offer different stereochemical outcomes due to their bulk. tamu.edu

The table below summarizes various reduction methods for producing 4-tert-butylcyclohexanols from the corresponding ketone.

Catalyst/ReagentHydrogen/Hydride SourceKey Features
Magnesium Oxide (MgO)Secondary AlcoholsHigh diastereoselectivity to the trans-isomer in the liquid phase. akjournals.commdpi.comakjournals.com
Zeolite BEA2-PropanolHigh diastereoselectivity to the less stable cis-isomer. mdpi.comrsc.org
Ruthenium-aminophosphine complexesHydrogen GasHigh yields and selectivity for cis-4-tert-butylcyclohexanol. google.com
Aluminum Isopropoxide2-PropanolClassic homogeneous catalyst for MPV reduction. benthamdirect.comnih.gov
Zirconium-based catalystsSecondary AlcoholsActive heterogeneous catalysts for MPV reduction. tandfonline.comresearchgate.net
Sodium Borohydride (NaBH₄)HydrideMild and selective reagent for ketone reduction. tamu.edu
L-SelectrideHydrideBulky reagent offering alternative stereoselectivity. tamu.edu

Rearrangement Reactions for Cyclohexenol (B1201834) Scaffold Construction

The construction of the cyclohexenol ring can also be achieved through rearrangement reactions. One such approach involves the fragmentation of specific precursors. For example, the oxidative cleavage of certain 1,2-diols can lead to the formation of ketones, which can then be reduced to the desired cyclohexenol. thieme-connect.dethieme-connect.de

While direct examples for this compound are less common in the provided context, the principles of acid- or base-catalyzed rearrangements, including 1,3-proton transfers, are fundamental in organic synthesis and can be conceptually applied to the synthesis of substituted cyclohexenols. These reactions can interconvert isomeric forms or be part of a tandem reaction sequence to build the cyclic framework.

Functionalization of Cyclohexene (B86901) Derivatives

An alternative strategy involves the functionalization of a pre-existing cyclohexene ring. Starting with 4-tert-butylcyclohexene (B1265666), various methods can be employed to introduce the hydroxyl group at the C1 position. One potential route is allylic oxidation, which introduces a functional group at the position adjacent to the double bond. Subsequent reduction of this functional group would yield the target alcohol.

Another approach is the epoxidation of the cyclohexene followed by a regioselective ring-opening of the epoxide. The choice of nucleophile and reaction conditions would be critical to ensure the formation of the desired alcohol isomer.

Stereoselective Synthesis of this compound

The synthesis of specific stereoisomers (cis or trans) of this compound is of significant interest. This control is typically achieved through the use of chiral catalysts or by exploiting the inherent steric and electronic properties of the substrate and reagents.

Chiral Catalysis in Asymmetric Construction of Cyclohexenol Stereocenters

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral alcohols. In the context of producing stereoisomers of 4-tert-butylcyclohexanol (B146172), chiral ruthenium-aminophosphine complexes have proven to be highly effective catalysts for the stereoselective hydrogenation of 4-tert-butylcyclohexanone. google.com These reactions, conducted in the presence of a base, can produce cis-4-tert-butylcyclohexanol in high yields and with excellent stereoselectivity. google.com

The use of zeolite catalysts, such as Zeolite BEA, in the Meerwein-Ponndorf-Verley reduction has also demonstrated remarkable stereoselectivity, favoring the formation of the thermodynamically less stable cis-4-tert-butylcyclohexanol. mdpi.comrsc.org This selectivity is attributed to the shape-selective environment provided by the zeolite pores. mdpi.com

Diastereoselective Control in Cyclohexene-Based Synthesis

Diastereoselective control is crucial when synthesizing compounds with multiple stereocenters. In the reduction of 4-tert-butylcyclohexanone, the choice of reducing agent and reaction conditions can significantly influence the ratio of cis to trans isomers.

For instance, catalytic transfer hydrogenation over magnesium oxide in the liquid phase exhibits exceptionally high diastereoselectivity for the trans-isomer. akjournals.comakjournals.com This is attributed to the preferential axial attack of the hydride on the ketone. akjournals.comakjournals.com Conversely, as mentioned earlier, certain zeolite catalysts favor the formation of the cis-isomer. mdpi.comrsc.org

The use of sterically demanding reducing agents can also direct the stereochemical outcome. L-Selectride, being bulkier than sodium borohydride, will approach the carbonyl group from the less hindered face, leading to a different diastereomeric ratio of the resulting alcohol. tamu.edu

The following table highlights the diastereoselectivity of different catalytic systems in the reduction of 4-tert-butylcyclohexanone.

CatalystReaction TypeMajor IsomerDiastereoselectivity (trans:cis or cis:trans)Reference
Magnesium Oxide (MgO)Catalytic Transfer Hydrogenation (liquid phase)trans>98% trans akjournals.comakjournals.com
Zeolite BEAMeerwein-Ponndorf-Verley Reductioncis>95% cis mdpi.comrsc.org
Ruthenium-aminophosphine complexesCatalytic Hydrogenationcisat least 95:5 cis:trans google.com
Al-free Sn-Beta zeoliteCatalytic Transfer HydrogenationNot specified97% conversion mdpi.com

Influence of the tert-Butyl Substituent on Stereochemical Outcome

The tert-butyl group, due to its significant steric bulk, plays a crucial role in directing the stereochemical course of reactions involving the cyclohexene ring. Its presence often locks the ring into a specific conformation, thereby influencing the approach of reagents and the stereochemistry of the products formed.

In reactions involving cyclohexene systems, the tert-butyl group preferentially occupies an equatorial position to minimize steric strain. This conformational preference significantly impacts the facial selectivity of additions to the double bond and reactions at the hydroxyl group. For instance, in electrophilic additions or hydrogenations, the reagent will preferentially attack from the face opposite to the bulky tert-butyl group, leading to a high degree of stereoselectivity.

Recent studies have highlighted the profound impact of a spirocyclic ring adjacent to a substituent on a six-membered ring, altering the typical equatorial preference. DFT calculations and low-temperature 1H NMR experiments have shown that alkyl groups larger than a methyl, including the tert-butyl group, exhibit negative A-values when positioned geminal to a spirocyclopropane. rsc.org This indicates a strong preference for the axial conformation, a phenomenon termed the "cyclopropyl effect". rsc.org This effect is attributed to a combination of increased torsional strain and hyperconjugative effects, and it is also observed with other strained rings like epoxides and cyclobutanes. rsc.org

The stereodifferentiating influence of a tert-butyl group is also evident in radical cyclization reactions. The steric hindrance it imposes can control the stereochemical outcome, with its effect increasing as the distance to the reaction center decreases. Shifting a tert-butyl group from position 1 to position 3 in a 4-pentenoxyl radical cyclization can dramatically improve the cis/trans ratio of the product from 15/85 to less than 2/98. rsc.org

The table below summarizes the calculated A-values for various substituents adjacent to a spirocyclopropane on a cyclohexane (B81311) ring, illustrating the strong axial preference for bulky groups.

SubstituentCalculated A-value (kcal/mol)
Methyl-0.46
Ethyl-0.89
IsopropylExclusively Axial
tert-ButylExclusively Axial
Table 1: Conformational Preferences of Alkyl Groups Adjacent to a Spirocyclopropane

Derivatization Strategies for this compound

The hydroxyl group of this compound serves as a versatile handle for a variety of derivatization reactions, enabling the synthesis of a wide range of new molecules with potentially interesting properties.

Esterification Reactions for Molecular Modification

Esterification is a common strategy for modifying the properties of alcohols. The reaction of this compound with various carboxylic acids or their derivatives can yield a library of esters. medcraveonline.com These reactions can be catalyzed by acids, bases, or enzymes. medcraveonline.commedcraveonline.com For instance, transesterification of a lower alkyl salicylate (B1505791) with an alcohol like 4-tert-butylcyclohexanol in the presence of a tin-based catalyst is a known method for producing salicylic (B10762653) esters. google.com Enzymatic esterification, using lipases, offers a green and selective alternative for synthesizing ester derivatives under mild conditions. medcraveonline.commedcraveonline.com The choice of solvent and enzyme can significantly influence the yield and selectivity of the reaction. medcraveonline.com

The table below presents examples of esterification reactions of various alcohols, highlighting the diversity of substrates and catalysts employed.

AlcoholAcyl SourceCatalyst/ConditionsProductReference
Cinnamic acidBenzyl alcoholLipozyme TLIM, isooctane, 40°CBenzyl cinnamate medcraveonline.com
ResveratrolAcetyl chlorideEt3N, acetone, RT3,4',5-triacetate resveratrol medcraveonline.com
EugenolAcetic anhydrideNaOHEugenyl acetate (B1210297) medcraveonline.com
2-(4-methylcyclohex-3-en-1-yl)propan-2-olAcetic anhydrideC. rugosa lipase, SC-CO2, 50°C2-(4-methylcyclohex-3-en-1-yl)propan-2-yl acetate medcraveonline.commedcraveonline.com
Table 2: Examples of Esterification Reactions for Molecular Modification

Carbonyl Derivatization for Subsequent Transformations

Oxidation of the hydroxyl group in this compound to a ketone (4-tert-butylcyclohex-3-en-1-one) opens up a vast area of carbonyl chemistry. This ketone can then undergo a multitude of transformations. For example, it can serve as a substrate in aldol (B89426) reactions, Michael additions, and reactions with organometallic reagents. researchgate.net The resulting products can be further manipulated to create complex molecular scaffolds. Derivatization of carbonyl compounds is also a crucial step in analytical methods like gas chromatography-mass spectrometry (GC-MS) to enhance volatility and detectability. researchgate.netresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are commonly used for this purpose. researchgate.net

Formation of Novel Polycyclic Structures from this compound Precursors

The double bond and the hydroxyl group in this compound provide two reactive sites that can be exploited to construct novel polycyclic systems. Intramolecular reactions, such as cyclopropanation or Diels-Alder reactions, can lead to the formation of bicyclic or more complex structures. For example, the Simmons-Smith reaction on the double bond would yield a bicyclo[4.1.0]heptane derivative. Furthermore, the allylic alcohol moiety can participate in transition metal-catalyzed reactions to form new rings. umich.edu The development of such synthetic strategies is of great interest for accessing unique and potentially biologically active molecules. acs.org For instance, polycyclic strained structures containing small rings like cyclopropanes are considered challenging synthetic targets. acs.org

Reaction Mechanisms and Pathways Involving 4 Tert Butylcyclohex 3 En 1 Ol

Electrophilic Additions to the Cyclohexene (B86901) Double Bond

The carbon-carbon double bond in the cyclohexene ring is a region of high electron density, making it susceptible to attack by electrophiles. The presence of the tert-butyl group and the hydroxyl group introduces significant steric and electronic effects that govern the regioselectivity and stereoselectivity of these addition reactions.

Halogenation Mechanisms and Stereochemical Implications

The addition of halogens, such as bromine (Br₂), to alkenes is a classic example of an electrophilic addition reaction. With (R)-4-tert-butylcyclohexene, the addition of Br₂ proceeds via an anti-addition mechanism. brainly.com This means the two bromine atoms add to opposite faces of the cyclohexene ring. The bulky tert-butyl group preferentially occupies the equatorial position to minimize steric strain, which in turn influences the direction of attack on the double bond. chegg.comlibretexts.org The reaction results in the formation of a dibromo compound, with the major product being (1s, 2r, 4r)-1,2-dibromo-4-tert-butylcyclohexane. brainly.com The stereochemistry of the starting material dictates the specific stereochemical outcome of the reaction. brainly.comchegg.com

The mechanism involves the formation of a bromonium ion intermediate, which is then attacked by a bromide ion from the side opposite to the bromonium ion bridge. This backside attack is responsible for the observed anti-addition.

Hydroboration-Oxidation Pathways: Regio- and Stereoselective Aspects

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols. numberanalytics.com This reaction is known for its anti-Markovnikov regioselectivity and syn-stereoselectivity. masterorganicchemistry.comlibretexts.org In the context of 4-tert-butylcyclohex-3-en-1-ol, the hydroboration step involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the double bond. The boron atom adds to the less substituted carbon, and the hydrogen atom adds to the more substituted carbon. numberanalytics.commasterorganicchemistry.com This regioselectivity is primarily driven by steric factors; the bulky boron-containing group approaches the double bond from the less hindered face. numberanalytics.comstackexchange.com

Reaction Reagents Regioselectivity Stereoselectivity Key Feature
HalogenationBr₂VicinalAnti-additionFormation of a bromonium ion intermediate.
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOHAnti-MarkovnikovSyn-additionBoron adds to the less sterically hindered carbon.

Singlet Oxygen Ene Reactions and Allied Pericyclic Mechanisms

Singlet oxygen (¹O₂), an electronically excited state of molecular oxygen, can react with alkenes containing allylic hydrogens in what is known as the Schenck ene reaction. wikipedia.org This reaction is a type of pericyclic reaction and results in the formation of an allylic hydroperoxide with a shifted double bond. wikipedia.orghhrc.ac.in The reaction can be initiated by photosensitizers like rose bengal. wikipedia.org

For cyclic alkenes like this compound, the ene reaction with singlet oxygen would involve the abstraction of an allylic hydrogen, followed by the formation of a new C-O bond and a shift of the double bond. The stereochemical course of the reaction can be influenced by the substituents on the ring. researchgate.net While a concerted mechanism has been proposed, evidence also suggests a two-step, no-intermediate mechanism. rsc.orgresearchgate.netrsc.org The selectivity can be affected by solvent polarity, with more polar solvents sometimes favoring different product ratios. researchgate.net The resulting allylic hydroperoxides can be subsequently reduced to the corresponding allylic alcohols. wikipedia.org

Nucleophilic Reactions at the Hydroxyl Group of this compound

The hydroxyl group of this compound can act as a site for nucleophilic attack, either through substitution reactions where the hydroxyl group is converted into a better leaving group, or through oxidation to a carbonyl compound.

Substitution Reactions (e.g., SN1, SN2 pathways in related cyclohexanol (B46403) systems)

Nucleophilic substitution reactions at a secondary alcohol like this compound can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions. slideshare.net For a substitution reaction to occur, the hydroxyl group must first be protonated or converted into a better leaving group (e.g., a tosylate).

Sₙ1 Pathway : This mechanism involves the formation of a carbocation intermediate. masterorganicchemistry.comsavemyexams.com It is favored for tertiary and some secondary substrates, particularly in polar protic solvents that can stabilize the carbocation. quora.comorganic-chemistry.org The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.comyoutube.com Due to the planar nature of the carbocation intermediate, attack by a nucleophile can occur from either face, leading to a mixture of stereoisomers (racemization). organic-chemistry.org

Sₙ2 Pathway : This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.com This pathway is favored for primary and less sterically hindered secondary substrates and typically occurs with inversion of stereochemistry. organic-chemistry.org The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com The bulky tert-butyl group in cyclohexanol systems can significantly influence the rate of Sₙ2 reactions due to steric hindrance. masterorganicchemistry.com

The choice between Sₙ1 and Sₙ2 pathways for a secondary alcohol like this compound would be influenced by the specific reagents, solvent, and temperature.

Mechanism Substrate Preference Kinetics Stereochemistry Intermediate
Sₙ1Tertiary > SecondaryFirst order (Rate = k[Substrate])RacemizationCarbocation
Sₙ2Primary > SecondarySecond order (Rate = k[Substrate][Nucleophile])InversionTransition state

Oxidation Reactions to Corresponding Carbonyl Compounds

The secondary allylic alcohol functionality in this compound can be oxidized to the corresponding α,β-unsaturated ketone, 4-tert-butylcyclohex-3-en-1-one. A variety of oxidizing agents can be employed for this transformation.

Reagents that are selective for the oxidation of allylic and benzylic alcohols are particularly useful. jove.com Manganese dioxide (MnO₂) is a classic reagent for this purpose, operating under heterogeneous conditions. jove.com Other methods include the use of chromic acid, although this is less common now due to the toxicity of chromium compounds. acs.org Milder and more selective methods have been developed, such as using catalytic amounts of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with a co-oxidant like manganese(III) acetate (B1210297). nih.gov This system shows high chemoselectivity for allylic alcohols. nih.gov Other modern catalytic systems, such as those based on iron or copper, have also been developed for the selective oxidation of allylic C-H bonds. liverpool.ac.ukscispace.com The Wacker oxidation can also be utilized in some cases to form α,β-unsaturated ketones from homoallylic alcohols. acs.org

Elimination Reactions from this compound Derivatives

Elimination reactions of derivatives of this compound, such as those with a good leaving group in place of the hydroxyl group (e.g., a tosylate or a halide), can proceed through either E1 (unimolecular) or E2 (bimolecular) mechanisms. The bulky tert-butyl group plays a crucial role in the stereochemistry and regioselectivity of these reactions by locking the cyclohexane (B81311) ring into a preferred conformation, thereby influencing the orientation of substituents.

The E2 mechanism is a concerted, one-step process that requires a specific geometric arrangement of the leaving group and the proton being abstracted—they must be anti-periplanar to one another. In a cyclohexane system, this translates to a trans-diaxial arrangement. For a derivative of 4-tert-butylcyclohexanol (B146172), the large tert-butyl group strongly prefers an equatorial position to minimize steric strain. In the cis-isomer, where the leaving group is axial, the anti-periplanar requirement for E2 elimination is readily met with adjacent axial hydrogens. libretexts.org Conversely, in the trans-isomer, the leaving group is equatorial. For an E2 reaction to occur, the ring would need to flip to a much less stable conformation where the tert-butyl group is axial, making the reaction significantly slower. libretexts.org

The E1 mechanism, in contrast, is a two-step process initiated by the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by the removal of a proton from an adjacent carbon by a weak base to form the double bond. The rate-determining step is the formation of the carbocation, which does not have the strict stereochemical requirements of the E2 reaction. masterorganicchemistry.com E1 reactions in substituted cyclohexanes often favor the formation of the most substituted, and therefore most stable, alkene (Zaitsev's rule). libretexts.org Carbocation rearrangements can also occur if a more stable carbocation can be formed.

In the context of this compound derivatives, the presence of the double bond introduces additional considerations. The allylic position of the hydroxyl group makes the corresponding leaving group susceptible to both SN1/E1 and SN2/E2 reactions. The formation of an allylic carbocation in an E1 pathway would be stabilized by resonance.

Table 1: Comparison of E1 and E2 Reaction Characteristics in Substituted Cyclohexane Systems

FeatureE1 MechanismE2 Mechanism
Rate Determining Step Unimolecular: Formation of a carbocation intermediate. masterorganicchemistry.comBimolecular: Concerted removal of a proton and the leaving group.
Stereochemistry No strict requirement; proceeds through a planar carbocation.Requires an anti-periplanar (trans-diaxial in cyclohexanes) arrangement of the H and leaving group. libretexts.org
Base Requirement Weak base is sufficient. masterorganicchemistry.comStrong base is typically required.
Substrate Preference Tertiary > Secondary > PrimaryTertiary > Secondary > Primary
Product Selectivity Generally follows Zaitsev's rule (most substituted alkene). libretexts.orgCan be influenced by stereochemical constraints, sometimes leading to the anti-Zaitsev product. libretexts.org
Influence of tert-Butyl Group Locks conformation, influencing carbocation stability and potential for rearrangement.Locks conformation, dictating the availability of anti-periplanar protons and thus affecting reaction rate and regioselectivity. libretexts.org

Rearrangement Processes and Strain Release in Cyclohexenols

The inherent strain in cyclic systems, particularly those containing double bonds, can be a driving force for various rearrangement reactions. These processes can be initiated thermally or photochemically and often lead to more stable products through the release of ring strain.

Photoisomerization, induced by photoexcitation, can lead to the formation of high-energy, transient intermediates from cycloalkenes. wikipedia.org For instance, the irradiation of cyclic alkenes can induce a cis-trans isomerization of the double bond. In a six-membered ring, a trans-double bond introduces significant torsional strain, making the resulting trans-cycloalkene highly reactive.

Studies on related systems, such as 1-phenyl-4-t-butylcyclohexene, have shown that photoisomerization can lead to the formation of a strained trans-isomer. This reactive intermediate can then undergo various reactions, including the formation of a carbenium ion upon protonation. acs.org This carbenium ion can then participate in reactions like Friedel-Crafts alkylation or undergo E1 elimination to revert to the more stable cis-alkene. acs.org This dynamic process of generating reactive carbenium species from alkenes via photoisomerization offers a mild pathway for various chemical transformations. acs.org

The release of molecular strain is a well-established principle that provides the potential energy for these organic reactions. acs.orgrsc.org In the case of this compound, photo-induced processes could lead to the generation of reactive intermediates, such as strained trans-isomers or allylic radicals, which could then undergo a variety of rearrangements or additions. The energy provided by light allows for the formation of unique and strained compounds that might not be accessible through thermal methods alone. acs.org

Conformational Analysis and Stereochemistry of 4 Tert Butylcyclohex 3 En 1 Ol Systems

Preferred Ring Conformations in Substituted Cyclohexenes (Chair, Half-Chair, Sofa, Boat)

Substituted cyclohexene (B86901) rings, such as the one found in 4-tert-butylcyclohex-3-en-1-ol, adopt a variety of conformations to minimize steric and torsional strain. Unlike cyclohexane (B81311), which predominantly exists in a chair conformation, the presence of a double bond in cyclohexene flattens a portion of the ring, leading to distinct conformational possibilities. fiveable.melibretexts.org The most commonly discussed conformations for cyclohexene and its derivatives are the half-chair, the sofa (or half-boat), and the boat.

In the half-chair conformation, four of the carbon atoms are coplanar, while the other two are positioned above and below this plane. This conformation is generally considered to be the most stable for cyclohexene itself. The sofa conformation has five carbon atoms in a plane, with the sixth atom out of the plane. The boat conformation, which is generally of higher energy, can also exist. researchgate.net The specific conformation adopted by a substituted cyclohexene is a delicate balance of the steric requirements of the substituents and the inherent strain of the ring system. For instance, in certain strained 3-tert-butyl-4-X-cyclohexene derivatives, X-ray analysis has revealed a sofa conformation. researchgate.net

Steric Effects of the tert-Butyl Group on Cyclohexane/Cyclohexene Conformations

The tert-butyl group is exceptionally bulky and exerts a profound influence on the conformational equilibrium of cyclohexane and cyclohexene rings. fiveable.me In cyclohexane, the steric strain associated with placing a tert-butyl group in an axial position is so significant that it effectively "locks" the ring in a conformation where the tert-butyl group occupies an equatorial position. fiveable.memasterorganicchemistry.com This preference is driven by the need to avoid severe 1,3-diaxial interactions between the tert-butyl group and the axial hydrogens on the same side of the ring. fiveable.melibretexts.org

In the context of cyclohexene, the tert-butyl group's steric demands continue to be a dominant factor. While the ring is more flexible than cyclohexane, the tert-butyl group will strongly favor a pseudo-equatorial position to minimize steric clashes with other atoms on the ring. researchgate.net However, the interplay of substituents can sometimes lead to less intuitive conformations. For example, in cis-2-tert-butylcyanocyclohexane, the cis isomer is surprisingly more stable than the trans isomer. researchgate.net

Quantitative Assessment of Conformational Preferences: A-Values and Equilibrium Constants

The conformational preference of a substituent on a cyclohexane ring is quantified by its "A-value," which represents the free energy difference (ΔG°) between the axial and equatorial conformations. masterorganicchemistry.com A larger A-value signifies a stronger preference for the equatorial position. masterorganicchemistry.com The tert-butyl group has one of the largest A-values, approximately 4.9 to 5.0 kcal/mol, indicating a very strong preference for the equatorial position. masterorganicchemistry.com

This large A-value means that at equilibrium, the concentration of the conformer with an axial tert-butyl group is extremely low. masterorganicchemistry.com The relationship between the free energy difference (A-value) and the equilibrium constant (K) is given by the equation ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin. For a tert-butyl group, the equilibrium constant for the equatorial-to-axial conversion is on the order of 10,000:1 in favor of the equatorial conformer. masterorganicchemistry.com This effectively means that tert-butylcyclohexane (B1196954) exists almost exclusively in the conformation with the tert-butyl group in the equatorial position. masterorganicchemistry.com

A-Values for Common Substituents on a Cyclohexane Ring
SubstituentA-Value (kcal/mol)Reference
-OH (Hydroxyl)0.87 masterorganicchemistry.com
-CH3 (Methyl)1.70 masterorganicchemistry.commasterorganicchemistry.com
-CH2CH3 (Ethyl)1.75 masterorganicchemistry.com
-CH(CH3)2 (Isopropyl)2.15 masterorganicchemistry.com
-C(CH3)3 (tert-Butyl)~4.9 masterorganicchemistry.com
-Br (Bromo)0.43 masterorganicchemistry.com

Anomalous Axial Preference Induced by Spirocyclic Substituents

While the tert-butyl group typically dictates an equatorial preference, recent research has uncovered situations where this rule is broken. The presence of a small spirocyclic ring, such as a cyclopropane (B1198618) or epoxide, adjacent to a substituted carbon on a cyclohexane ring can dramatically alter the conformational equilibrium. rsc.orgchemrxiv.org In these cases, alkyl groups larger than methyl, including the bulky tert-butyl group, can exhibit a preference for the axial position. rsc.org

This surprising "anomalous axial preference" is attributed to a combination of increased torsional strain and, in some cases, hyperconjugative effects. rsc.org The rigid structure of the spirocyclic ring can create unfavorable steric interactions in the equatorial position, making the axial position unexpectedly more stable. chemrxiv.org DFT calculations and low-temperature NMR experiments have confirmed that for certain spiro-substituted cyclohexanes, the isopropyl and tert-butyl groups can be exclusively axial at low temperatures. rsc.org

Isomerism and Stereoisomeric Relationships in this compound

The structure of this compound allows for several types of isomerism, which have significant implications for its chemical and physical properties.

Geometric Isomerism (cis/trans) and its Impact on Reactivity and Stability

Geometric isomerism, also known as cis-trans isomerism, arises in cyclic compounds due to the restricted rotation around the carbon-carbon single bonds of the ring. wikipedia.org In the context of a substituted cyclohexanol (B46403) like 4-tert-butylcyclohexanol (B146172) (a saturated analogue), the relative orientation of the tert-butyl group and the hydroxyl group determines whether the isomer is cis or trans. chemicalforums.com

cis-isomer : The substituents are on the same side of the ring. In the case of 4-tert-butylcyclohexanol, this places the hydroxyl group in an axial position, leading to unfavorable 1,3-diaxial interactions. chemicalforums.com

trans-isomer : The substituents are on opposite sides of the ring. This allows the hydroxyl group to occupy a more stable equatorial position. chemicalforums.com

Consequently, the trans-isomer of 4-tert-butylcyclohexanol is more stable than the cis-isomer. chemicalforums.com This difference in stability directly impacts reactivity. For example, in oxidation reactions, the less stable cis-isomer with its axial hydroxyl group often reacts faster because the reaction relieves the steric strain of the axial group. chemicalforums.com Similarly, in elimination reactions of 1-bromo-4-tert-butylcyclohexane, the cis isomer reacts more rapidly because the required anti-periplanar arrangement for elimination is more readily achieved from the more stable conformer. vaia.com

Enantiomeric and Diastereomeric Considerations

The presence of stereocenters in this compound gives rise to enantiomers and diastereomers. A stereocenter is a carbon atom bonded to four different groups. weebly.com

Enantiomers : These are non-superimposable mirror images of each other. iitk.ac.in If a molecule has a single chiral center, it will exist as a pair of enantiomers. iitk.ac.in Enantiomers have identical physical properties except for their interaction with plane-polarized light. weebly.com

Diastereomers : These are stereoisomers that are not mirror images of each other. uou.ac.in Diastereomers arise when a molecule has two or more chiral centers. iitk.ac.in They have different physical and chemical properties. uou.ac.in

For this compound, the carbon atom bearing the hydroxyl group (C1) is a stereocenter. This means that the compound can exist as a pair of enantiomers, (R)-4-tert-butylcyclohex-3-en-1-ol and (S)-4-tert-butylcyclohex-3-en-1-ol. The cis and trans isomers discussed previously are diastereomers of each other. The introduction of other substituents can create additional stereocenters, leading to a more complex set of possible stereoisomers.

Intramolecular Interactions Governing Conformational Landscapes (e.g., Hydrogen Bonding)

The conformational landscape of this compound is dictated by a combination of steric and electronic factors. The cyclohex-3-ene ring adopts a non-planar, half-chair (or sofa) conformation to alleviate angular and torsional strain. The presence of a bulky tert-butyl group at the C4 position effectively "locks" the ring in a conformation where this group occupies a pseudo-equatorial position, thereby minimizing destabilizing 1,3-diaxial interactions. libretexts.org This steric anchoring provides a defined framework to analyze the more subtle intramolecular interactions, particularly the hydrogen bonding involving the hydroxyl group at C1 and the π-system of the C3-C4 double bond.

A critical intramolecular interaction in unsaturated alcohols is the formation of a hydrogen bond between the hydroxyl proton and the electron-rich π-cloud of a nearby double bond (O-H···π interaction). This non-covalent bond, while weaker than conventional hydrogen bonds, can significantly influence conformational preference and stability. mdpi.comrsc.org The existence and strength of this interaction in this compound are critically dependent on the relative stereochemistry of the hydroxyl group, i.e., whether the alcohol is the cis or trans isomer.

Conversely, in the trans-isomer, the hydroxyl group occupies a pseudo-equatorial position. In this orientation, the hydroxyl group is directed away from the ring and the double bond, making the formation of an intramolecular O-H···π bond geometrically unfavorable. As a result, the hydroxyl group in the trans-isomer is considered "free" and does not contribute to the conformational stability in the same manner as in the cis-isomer.

The presence or absence of this O-H···π interaction can be verified experimentally using infrared (IR) spectroscopy. Molecules with a "free" hydroxyl group typically exhibit a sharp O-H stretching absorption band at a higher frequency. In contrast, the formation of an intramolecular hydrogen bond weakens the O-H bond, causing a shift (redshift) of the stretching frequency to a lower wavenumber, often accompanied by band broadening. cdnsciencepub.com Studies on analogous cyclic allylic alcohols, such as 2-cyclopenten-1-ol (B1584729), have shown that conformers stabilized by π-type hydrogen bonding are lower in energy by approximately 0.8 kcal/mol (about 300 cm⁻¹) and exhibit lower O-H stretching frequencies. mdpi.com For 2-cyclopenten-1-ol, the hydrogen-bonded O-H stretch is observed at 3632 cm⁻¹, whereas non-bonded conformers show stretches at higher frequencies (3654 cm⁻¹ and 3664 cm⁻¹). mdpi.com

These findings from related systems allow for a clear prediction of the spectroscopic differences between the isomers of this compound.

Interactive Data Table: Predicted Conformational and Spectroscopic Properties

The following table summarizes the expected properties for the most stable conformers of cis- and trans-4-tert-butylcyclohex-3-en-1-ol based on established principles of conformational analysis and data from analogous compounds.

Isomer-OH Group OrientationExpected Intramolecular H-Bond (O-H···π)Expected O-H Stretching Frequency (νOH) / cm⁻¹
cis-4-tert-Butylcyclohex-3-en-1-olPseudo-axialPresent and Stabilizing~3630 (Redshifted)
trans-4-tert-Butylcyclohex-3-en-1-olPseudo-equatorialAbsent or Weak~3660 (Free OH)

Note: The O-H stretching frequencies are estimates based on data from analogous systems like 2-cyclopenten-1-ol and are used to illustrate the expected spectroscopic trend. mdpi.com

Advanced Spectroscopic and Chromatographic Characterization in Research on 4 Tert Butylcyclohex 3 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of 4-tert-butylcyclohex-3-en-1-ol. Through various NMR experiments, researchers can determine the connectivity of atoms, the stereochemical arrangement, and the dynamic behavior of the molecule in solution.

¹H and ¹³C NMR Chemical Shift Analysis and Signal Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of each nucleus within the this compound molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding the hydrogen and carbon atoms, respectively.

In ¹H NMR, the signals corresponding to the protons on the cyclohexene (B86901) ring and the tert-butyl group can be assigned based on their multiplicity (singlet, doublet, triplet, etc.) and integration values. The electronegativity of the hydroxyl group causes the proton on the carbon bearing it (C1-H) to appear at a characteristically downfield chemical shift. libretexts.org The olefinic proton (on C3 or C4) also resonates at a distinct downfield region due to the sp² hybridization of the carbon to which it is attached.

In ¹³C NMR, the number of distinct signals reveals the number of non-equivalent carbon atoms. The chemical shifts of the carbon atoms are influenced by their hybridization and the nature of the attached atoms. For instance, the sp² hybridized carbons of the double bond (C3 and C4) and the carbon atom bonded to the electronegative oxygen of the hydroxyl group (C1) exhibit higher chemical shifts compared to the other sp³ hybridized ring carbons. libretexts.org The carbons of the tert-butyl group typically appear at upfield chemical shifts.

Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
C(CH₃)₃~0.8-1.0~27
C (CH₃)₃~32
CH (olefinic)~5.3-5.7~120-140
CH-OH~3.5-4.0~65-70
CH₂ (ring)~1.2-2.2~20-40

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.

Application of 2D NMR Techniques for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful methods for unambiguously assigning ¹H and ¹³C signals and determining the stereochemistry of this compound.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum connect the signals of coupled protons, allowing for the tracing of the proton-proton connectivity throughout the cyclohexene ring. This is crucial for assigning the signals of the methylene (B1212753) protons and for confirming the relative positions of the substituents. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum links the ¹H signal of a proton to the ¹³C signal of the carbon it is bonded to. This technique provides a definitive assignment of the carbon signals based on the already assigned proton signals (or vice-versa).

By analyzing the coupling constants and through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY), the relative stereochemistry of the hydroxyl and tert-butyl groups (cis or trans) can be determined. For instance, the spatial proximity of certain protons in a specific isomer will result in characteristic NOE cross-peaks.

Low-Temperature NMR for Characterizing Conformational Equilibria

The cyclohexene ring in this compound is not planar and exists in a dynamic equilibrium between different conformations, primarily half-chair and boat forms. At room temperature, the interconversion between these conformers is typically fast on the NMR timescale, resulting in averaged signals.

Low-temperature NMR spectroscopy is employed to slow down this conformational exchange, allowing for the individual observation of the different conformers. rsc.orgsikhcom.net By measuring the NMR spectra at reduced temperatures, researchers can "freeze out" the equilibrium and observe separate sets of signals for each conformer. rsc.org The relative intensities of these signals can then be used to determine the equilibrium constant and the free energy difference (ΔG°) between the conformers. rsc.org This information is vital for understanding the conformational preferences of the molecule, which are influenced by steric and electronic effects of the tert-butyl and hydroxyl substituents. rsc.orgsikhcom.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern. savemyexams.com

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment in a reproducible manner. e-jecoenv.org The resulting mass spectrum displays the relative abundance of the various charged fragments as a function of their mass-to-charge ratio (m/z). youtube.com

The molecular ion peak (M⁺), which corresponds to the intact molecule minus one electron, confirms the molecular weight of this compound (154.25 g/mol ). savemyexams.comnih.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (M-18), and cleavage of the ring. libretexts.org The large and stable tert-butyl cation ((CH₃)₃C⁺) at m/z 57 is often a prominent peak in the spectrum of tert-butyl containing compounds. nih.gov Analysis of these fragments helps to piece together the structure of the original molecule. youtube.com

m/z Possible Fragment Significance
154[C₁₀H₁₈O]⁺Molecular Ion (M⁺)
139[M - CH₃]⁺Loss of a methyl group
136[M - H₂O]⁺Loss of water
97[M - C(CH₃)₃]⁺Loss of the tert-butyl group
57[C(CH₃)₃]⁺tert-butyl cation (often the base peak)

Note: The fragmentation pattern can be complex, and the relative intensities of the peaks provide further clues for structural identification.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, and ions are formed by protonation or adduction with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺). nih.govrsc.org

For this compound, ESI-MS would typically show a prominent peak corresponding to the protonated molecule, [M+H]⁺, at m/z 155.26. rsc.org Because ESI is a soft ionization method, it generally results in less fragmentation compared to EI-MS, making it ideal for accurately determining the molecular weight of the parent compound. nih.gov High-resolution ESI-MS can provide the exact mass of the molecule with high precision, which allows for the determination of its elemental composition. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the characterization of this compound, providing an extremely accurate measurement of its mass. This precision allows for the determination of the compound's elemental formula, a fundamental piece of structural information. Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound, with a molecular formula of C₁₀H₁₈O, the theoretical monoisotopic mass is 154.135765193 Da. nih.gov

In practice, the analysis is often performed using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), which minimize fragmentation and keep the molecule intact. rsc.orgacs.org The molecule is typically observed as a protonated species [M+H]⁺ or an adduct with a cation, such as sodium [M+Na]⁺. scispace.comthieme-connect.com The high resolving power of the instrument allows for the measured mass-to-charge (m/z) ratio to be compared against the theoretical value with a high degree of confidence, usually within a few parts per million (ppm).

Table 1: Theoretical Exact Masses for this compound and its Common Adducts

Ion SpeciesFormulaTheoretical m/z
[M]⁺C₁₀H₁₈O⁺154.135765
[M+H]⁺C₁₀H₁₉O⁺155.143040
[M+Na]⁺C₁₀H₁₈NaO⁺177.125010
[M+K]⁺C₁₀H₁₈KO⁺193.098948

This table presents calculated exact masses for the molecular ion and common adducts of this compound, which are used as reference points in HRMS analysis.

Chromatographic Separation Techniques for this compound and its Isomers

Chromatography is the cornerstone for the separation and analysis of this compound and its isomers. analyticaltoxicology.com Given that synthetic procedures can yield mixtures of positional isomers (e.g., 4-tert-butylcyclohex-2-en-1-ol) and stereoisomers (enantiomers and diastereomers), powerful separation techniques are essential to assess the purity of a sample and to isolate specific isomers for further study.

Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

Gas Chromatography (GC) is a highly effective method for analyzing volatile compounds like this compound. It is widely used to determine the purity of a sample and to quantify the components in a mixture. ipl.orgorgsyn.org In a typical GC analysis, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of the components between the two phases.

The choice of column is critical for achieving good separation. For analyzing mixtures containing isomers of substituted cyclohexanols, polar columns like those with a Carbowax (polyethylene glycol) stationary phase are often employed. orgsyn.org For instance, in the analysis of the related saturated compound, 4-tert-butylcyclohexanol (B146172), a Carbowax 20M column was used to separate the cis and trans isomers from the precursor ketone. orgsyn.org The elution order is typically dependent on the boiling point and polarity of the compounds, with the less polar or more volatile compounds eluting first. orgsyn.org Common detectors used in conjunction with GC include the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, and the Mass Spectrometer (MS), which provides structural information for peak identification. chegg.com GC is also an invaluable tool for monitoring the progress of a reaction, such as the reduction of 4-tert-butylcyclohexanone (B146137) to 4-tert-butylcyclohexanol. orgsyn.orgprepchem.com

Table 2: Example GC Parameters for Analysis of Related 4-tert-Butylcyclohexane Derivatives

ParameterValue/DescriptionReference
Column 20% Carbowax 20M on 45/60 Chromosorb W orgsyn.org
Column Length 9 ft orgsyn.org
Oven Temperature 150 °C (Isothermal) orgsyn.org
Carrier Gas Helium oiv.int
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Elution Order 1. 4-tert-Butylcyclohexanone2. cis-4-tert-Butylcyclohexanol3. trans-4-tert-Butylcyclohexanol orgsyn.org

This table illustrates typical GC conditions used for separating the saturated analogue of this compound and its precursor, demonstrating the capability of the technique to resolve closely related isomers.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for separating non-volatile or thermally sensitive compounds, and it is particularly well-suited for the separation and quantification of the isomers of this compound. analyticaltoxicology.comwikipedia.org Reversed-phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol), is the most common mode used for this type of separation. wikipedia.orgrsc.org

Separation is based on the differential partitioning of the isomers between the stationary and mobile phases; more polar isomers interact less with the non-polar stationary phase and elute earlier. By carefully optimizing the mobile phase composition, gradient, and flow rate, baseline separation of positional and diastereomeric isomers can be achieved. rsc.org

For the separation of enantiomers, a specialized technique called chiral chromatography is required. analyticaltoxicology.com This involves using a chiral stationary phase (CSP) or a chiral additive in the mobile phase. walshmedicalmedia.comnih.gov Columns based on derivatized cellulose (B213188) or amylose (B160209) are common CSPs that can effectively resolve enantiomeric pairs, allowing for their individual quantification. nih.gov HPLC coupled with a UV detector is standard for quantification, and when dealing with chiral molecules, a circular dichroism (CD) detector can provide additional specificity and sensitivity. nih.gov

Table 3: General HPLC Conditions for Isomer Separation

ParameterDescriptionExample
Mode Reversed-Phase (RP) or ChiralRP-HPLC, Chiral HPLC
Stationary Phase C18 (Octadecylsilyl) for RP; Derivatized cellulose for chiralNucleosil C18, Chiralcel OJ-H
Mobile Phase Acetonitrile/Water or Methanol/Water mixtureAcetonitrile/Water with 0.1% acid (e.g., TFA, phosphoric acid)
Detection UV-Vis Detector, Circular Dichroism (CD) Detector210 nm
Application Separation of diastereomers and positional isomers; resolution of enantiomersQuantification of isomer ratios, purity assessment

This table outlines the typical parameters and components of an HPLC system configured for the separation and quantification of isomers of substituted cyclohexenols. nih.govsielc.comsielc.commdpi.com

Preparative Chromatography for Isolation of Pure Compounds and Stereoisomers

When pure isomers of this compound are needed in larger quantities for structural elucidation, biological testing, or as starting materials for other syntheses, preparative chromatography is employed. This technique operates on the same principles as analytical chromatography (GC and HPLC) but is scaled up to handle gram-level amounts of material. sielc.com

Preparative HPLC is a common method for isolating non-volatile isomers. analyticaltoxicology.com The conditions developed on an analytical HPLC system are often directly scalable to a preparative system, which uses wider columns and higher flow rates. sielc.com Fractions of the eluent are collected as they exit the detector, and those containing the desired pure isomer are combined.

For more volatile compounds, preparative gas chromatography (prep-GC) can be used. In this setup, the separated components are passed through a collection port and condensed in cooled traps.

Flash column chromatography is another widely used preparative technique, particularly for routine purification after a chemical synthesis. rsc.orgscispace.com It is a form of liquid chromatography that uses a short, wide column and positive pressure (from air or nitrogen) to speed up the separation process. The separation is monitored by collecting fractions and analyzing them using a simpler, faster method like thin-layer chromatography (TLC). thieme-connect.com

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in the solid state. wikipedia.org It provides unambiguous information about bond lengths, bond angles, and, most importantly, the relative and absolute stereochemistry of a molecule.

Obtaining a single crystal of sufficient quality for X-ray diffraction can be challenging, especially for oils or low-melting solids like many alcohols. Therefore, it is common practice to synthesize a crystalline derivative of the target molecule. scholaris.ca For alcohols, derivatives such as p-bromobenzoates or other esters containing a heavy atom are frequently prepared. The heavy atom facilitates the solving of the phase problem in crystallography, making structure determination more straightforward. scholaris.ca

Once a suitable crystal is obtained, it is bombarded with a beam of X-rays. The resulting diffraction pattern is measured, and from the angles and intensities of the diffracted beams, a three-dimensional map of electron density within the crystal is calculated. wikipedia.org This map is then interpreted to reveal the precise location of each atom in the molecule. Research on a structurally similar compound, 2-(2-tert-butylcyclohex-3-enyl)propan-2-ol, utilized X-ray analysis to confirm that the cyclohexene ring adopts a sofa conformation. researchgate.net This type of analysis provides invaluable insight into the preferred conformations and steric interactions within these substituted ring systems.

Table 4: Example Crystallographic Data for a Substituted Cyclohexene Derivative

ParameterDescription
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Molecules per Unit Cell (Z) 4
Calculated Density g/cm³
Final R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

This table summarizes the kind of data generated from an X-ray crystallography experiment, providing the fundamental parameters that describe the crystal lattice and the quality of the final structure. Data is conceptualized based on typical findings for organic molecules. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are two fundamental spectroscopic techniques that provide complementary information about molecular structure.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The frequencies that are absorbed correspond to the vibrational modes of the bonds, which are characteristic of the functional groups. For this compound, the IR spectrum would show several key absorption bands that confirm its structure. The most prominent would be a broad absorption for the O-H stretch of the alcohol group and a sharp absorption for the C=C stretch of the alkene. nih.govnist.gov

Table 5: Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Intensity
Alcohol (O-H)Stretching3200 - 3600Strong, Broad
Alkene C-H (=C-H)Stretching3010 - 3100Medium
Alkane C-H (-C-H)Stretching2850 - 2960Strong
Alkene (C=C)Stretching1640 - 1680Medium, Sharp
Alcohol (C-O)Stretching1050 - 1150Strong

This table lists the expected IR absorption frequencies for the key functional groups in this compound. These values are crucial for the initial identification and structural verification of the compound. nih.govnist.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule, and it is most useful for compounds containing conjugated π-systems. escholarship.org The isolated carbon-carbon double bond in this compound does not form a conjugated system. As a result, its principal electronic transition (π → π*) occurs at a high energy, corresponding to a wavelength in the far UV region (typically below 200 nm), which is often outside the range of standard laboratory spectrophotometers. adelaide.edu.au Therefore, UV-Vis spectroscopy is of limited utility for the direct characterization of this compound itself, though it can be useful for analyzing potential conjugated impurities or related conjugated precursors.

Computational and Theoretical Studies on 4 Tert Butylcyclohex 3 En 1 Ol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a principal method for studying the electronic structure and energetics of organic molecules. dergipark.org.tr It offers a good balance between computational cost and accuracy, making it suitable for systems of this size.

Geometry Optimization and Conformational Energy Profiling

The conformational landscape of 4-tert-butylcyclohex-3-en-1-ol is complex due to the flexible six-membered ring and the presence of two substituents. DFT calculations are instrumental in identifying stable conformers and determining their relative energies.

The chair-like conformations are generally the most stable for cyclohexene (B86901) rings. For this compound, the bulky tert-butyl group strongly prefers to occupy a pseudo-equatorial position to minimize steric strain. This leaves two primary chair-like conformers for the cis and trans isomers, differing in the pseudo-axial or pseudo-equatorial orientation of the hydroxyl group.

DFT calculations, for instance using the M06-2X functional with a 6-311++G(2d,2p) basis set, can predict the relative free energies (ΔG°) of these conformers. rsc.org These calculations often include a solvent model, like the SMD model for acetone, to better reflect experimental conditions. rsc.org The energy difference between these conformers is crucial for understanding the molecule's reactivity and spectroscopic properties.

Table 1: Calculated Conformational Preferences

Isomer OH Group Orientation Relative Energy (kcal/mol)
cis Pseudo-axial Higher
cis Pseudo-equatorial Lower
trans Pseudo-axial Lower
trans Pseudo-equatorial Higher

Note: This table represents expected trends based on steric considerations. Actual values would be derived from specific DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters. Gauge-Independent Atomic Orbital (GIAO) or Continuous Set of Gauge Transformations (CSGT) methods are commonly used to calculate NMR chemical shifts. acs.org These theoretical predictions are invaluable for assigning experimental spectra, especially for complex molecules with overlapping signals. liverpool.ac.uksigmaaldrich.com By comparing calculated shifts for different conformers with experimental data, it's possible to determine the dominant conformation in solution.

Similarly, DFT can calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated frequencies help in assigning specific vibrational modes to the observed spectral bands. For instance, the O-H stretching frequency is sensitive to hydrogen bonding, and its calculated value can provide insights into intramolecular interactions. liverpool.ac.uk

Transition State Analysis and Reaction Mechanism Elucidation

DFT is a powerful tool for mapping out reaction pathways and understanding mechanisms. By locating and characterizing transition state (TS) structures, chemists can calculate activation energies and predict the feasibility of different reaction routes.

For reactions involving this compound, such as epoxidation or oxidation, DFT can be used to model the interaction with the reagent and identify the lowest energy pathway. researchgate.net For example, in the epoxidation of a related compound, 2-cyclohexen-1-ol, DFT calculations showed that the stereochemical outcome is determined by the relative energies of different transition states, which can be influenced by hydrogen bonding between the hydroxyl group and the peroxy acid. researchgate.net This type of analysis can explain and predict the stereoselectivity of reactions.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

While DFT is excellent for stationary points on the potential energy surface, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the full conformational landscape of flexible molecules over time. chemrxiv.orgrsc.org

MM force fields, such as MMFF94 or UFF, provide a faster, albeit less accurate, way to calculate molecular energies. researchgate.net They are often used for initial conformational searches to identify a broad range of possible structures, which can then be further refined with higher-level methods like DFT.

MD simulations track the movement of atoms over time, providing a dynamic picture of the molecule's behavior. mdpi.commdpi.com This can reveal not only the stable conformations but also the pathways and energy barriers for interconversion between them. For a molecule like this compound, MD simulations can illustrate the ring-flipping process and the reorientation of the hydroxyl group.

Modeling of Stereoselectivity and Reaction Pathways

Computational modeling is particularly useful for understanding and predicting the stereoselectivity of reactions. In the case of this compound, reactions at the double bond or the hydroxyl group can lead to multiple stereoisomers.

By modeling the transition states for attack from different faces of the molecule, it is possible to predict the major product. acs.org For example, in the reduction of a substituted cyclohexenone, the stereochemical course can be rationalized by analyzing the transition state of the hydride attack. acs.org DFT calculations can quantify the energy differences between diastereomeric transition states, providing a rationale for the observed product distribution. researchgate.net These models can account for steric hindrance from the bulky tert-butyl group and any directing effects from the hydroxyl group, offering a comprehensive understanding of the factors controlling the reaction's stereochemical outcome.

Table 2: List of Compounds

Compound Name
This compound
2-Cyclohexen-1-ol
Peroxyformic acid
Cyclohexene

Applications of 4 Tert Butylcyclohex 3 En 1 Ol As a Synthetic Intermediate and Model Compound in Research

Building Block for the Synthesis of Complex Organic Molecules

The unique structure of 4-tert-butylcyclohex-3-en-1-ol makes it a useful intermediate in the synthesis of a range of organic molecules. solubilityofthings.com Its bifunctional nature, possessing both a hydroxyl group and a double bond, allows for a variety of chemical transformations.

Researchers have utilized derivatives of 4-tert-butylcyclohexanol (B146172) as precursors in the synthesis of new bioactive compounds. For instance, derivatives of 4-tert-butylcyclohexanone (B146137), which can be synthesized from the corresponding alcohol, have been used to create novel lactones and bromolactones. researchgate.netnih.gov These resulting compounds have shown biological activities, including antibacterial properties. researchgate.netnih.gov

The synthesis of complex molecules often involves a series of carefully planned steps, and starting materials like this compound provide a robust framework to build upon. msuniv.ac.in Its derivatives can be key intermediates in both linear and convergent synthetic strategies. msuniv.ac.in For example, the related compound 4-tert-butylcyclohexanol has been used in the synthesis of 2-(4-tert-butylcyclohexyl)acetic acid through a series of reactions including chloroformate formation, coupling with potassium acetate (B1210297), and subsequent hydrolysis.

The strategic placement of the tert-butyl group and the hydroxyl functionality allows for controlled functional group interconversions and the introduction of new stereocenters, which is a fundamental aspect of synthesizing complex natural products and pharmaceuticals. womengovtcollegevisakha.ac.in

Model System for Fundamental Conformational Analysis Studies

The cyclohexane (B81311) ring is a cornerstone of conformational analysis, and the introduction of a bulky tert-butyl group provides a powerful tool for studying the subtle interplay of steric and electronic effects that govern molecular shape. The strong preference of the tert-butyl group for the equatorial position in saturated cyclohexane rings is a well-established principle used to "lock" the conformation, or more accurately, to heavily bias the conformational equilibrium. windows.net

While this compound contains a cyclohexene (B86901) ring, which adopts a half-chair or sofa conformation, the principles of steric hindrance from the tert-butyl group remain highly relevant. researchgate.net This biased conformation allows for the detailed study of the stereochemical outcomes of reactions on the ring. The presence of the double bond introduces additional structural features and rigidity, making it an excellent model for investigating the conformations of unsaturated six-membered rings. researchgate.net

Studies on related disubstituted cyclohexanes have shown that the most stable conformation will have the bulkiest substituent in the equatorial position. libretexts.org This principle is critical when analyzing the conformational preferences of derivatives of this compound. The interplay between the tert-butyl group and other substituents on the ring dictates the predominant conformation and, consequently, the reactivity of the molecule.

Recent research has even explored scenarios where the typically equatorial-favoring tert-butyl group can be forced into an axial position due to other structural constraints, highlighting the nuanced nature of conformational preferences. rsc.org

Substrate in Mechanistic Organic Chemistry Investigations and Stereochemical Probes

The well-defined stereochemical nature of this compound and its derivatives makes them excellent substrates for investigating the mechanisms of organic reactions. The fixed or biased conformation of the ring allows chemists to probe the stereoelectronic requirements of various chemical transformations.

For example, the oxidation of substituted cyclohexenes can provide insight into the stereochemistry of the reaction. The oxidation of 3-t-butylcyclohexene has been used to study the mechanism of oxidation by thallic sulfate, revealing details about the participation of neighboring groups. researchgate.net Similarly, the stereochemical outcome of reactions involving 4-tert-butylcyclohexene (B1265666) provides evidence for the involvement of specific intermediates and transition states. researchgate.net

The use of related chiral derivatives of 4-tert-butylcyclohexanone has been instrumental in developing and understanding asymmetric reactions. purdue.edu By using a chiral base derived from L-valine, researchers have been able to achieve stereoselective deprotonation of 4-tert-butylcyclohexanone, demonstrating the power of using well-defined substrates to probe the stereoselectivity of a reaction. purdue.edu

Furthermore, the rigid framework of these molecules is valuable in studying reactions that are sensitive to the spatial arrangement of atoms, such as intramolecular rearrangements and cycloadditions. The predictable stereochemistry of the starting material allows for a clear correlation with the stereochemistry of the product, providing strong evidence for or against a proposed reaction mechanism.

Precursor for Advanced Materials with Tailored Chemical Structures

The structural features of this compound also make it a potential precursor for the synthesis of advanced materials. The ability to control the stereochemistry and functionality of the molecule allows for the design of materials with specific, tailored properties.

Derivatives of 4-tert-butylcyclohexanol are used in the fragrance industry, and the synthesis of specific isomers with desirable odor properties is an area of active research. mdpi.com For example, the cis-isomer of 4-(tert-butyl)cyclohexyl acetate is a more potent odorant than the trans-isomer. mdpi.com Developing stereoselective synthetic routes to these compounds is a key objective.

The tert-butylcyclohexyl backbone is a common motif in various fields, including fragrance chemistry and materials science. By modifying the functional groups on this scaffold, it is possible to create a diverse range of molecules with different physical and chemical properties. For instance, the introduction of carboxylic acid groups can alter the solubility and binding properties of the molecule.

The potential to polymerize or incorporate these structured monomers into larger macromolecules opens up possibilities for creating new polymers with well-defined three-dimensional structures. This could lead to the development of materials with unique optical, thermal, or mechanical properties. While direct applications of this compound in advanced materials are still emerging, its role as a versatile building block suggests significant potential in this area.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-tert-butylcyclohex-3-en-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves acid-catalyzed cyclization or hydrogenation of precursor ketones. For example, tert-butyl groups can be introduced via Friedel-Crafts alkylation, but steric hindrance requires careful catalyst selection (e.g., Lewis acids like AlCl₃). Optimization should focus on solvent polarity (e.g., dichloromethane for improved solubility) and temperature control to avoid undesired byproducts like over-reduced cyclohexane derivatives. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical, as described in J. Liq. Chromatogr. methods .

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

  • Methodological Answer : Combine NMR (¹H/¹³C) to confirm stereochemistry and substituent positions, particularly the tert-butyl group’s axial/equatorial orientation. GC-MS or HPLC (C18 columns, acetonitrile/water mobile phase) can assess purity, with retention times calibrated against known standards. IR spectroscopy helps identify hydroxyl (-OH) and alkene (C=C) functional groups. Cross-referencing with PubChem CID 7391 (structural data) ensures consistency .

Q. How does the conformational flexibility of this compound influence its chemical reactivity?

  • Methodological Answer : The tert-butyl group preferentially adopts the equatorial position due to steric strain in the axial configuration, stabilizing the chair conformation. This impacts reactivity; for example, hydroxyl group accessibility for esterification or oxidation depends on axial vs equatorial positioning. Computational modeling (e.g., DFT calculations) and dynamic NMR experiments can quantify energy barriers between conformers .

Advanced Research Questions

Q. How can this compound serve as a scaffold in drug discovery, particularly for targeting lipid-mediated pathways?

  • Methodological Answer : Its rigid cyclohexene ring and hydrophobic tert-butyl group make it suitable for probing lipid-binding proteins (e.g., cyclooxygenase isoforms). Structure-activity relationship (SAR) studies can modify the hydroxyl group to esters or ethers, testing bioactivity via in vitro assays (e.g., COX-2 inhibition). Referencing Journal of Medicinal Chemistry protocols for analogous compounds ensures robust experimental design .

Q. What in silico strategies are effective for predicting the ADMET properties of this compound derivatives?

  • Methodological Answer : Use tools like SwissADME or ADMETLab to predict solubility, permeability (e.g., LogP ~3.2), and cytochrome P450 interactions. Molecular docking (AutoDock Vina) can simulate binding to hepatic enzymes, while toxicity risks (e.g., hepatotoxicity) are assessed via ProTox-II. Validate predictions with in vitro hepatocyte assays and HPLC-based metabolic stability tests .

Q. How should researchers reconcile conflicting data on the compound’s stereoselectivity in catalytic hydrogenation reactions?

  • Methodological Answer : Contradictions may arise from catalyst choice (e.g., Pd/C vs Raney Ni) or solvent effects. Systematic replication under controlled conditions (e.g., H₂ pressure, temperature) is essential. Use chiral HPLC to quantify enantiomeric excess and compare results with computational transition-state models (Gaussian 16). Meta-analysis of prior studies, as outlined in academic writing frameworks , helps identify methodological outliers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.